molecular formula C9H7ClN2O2S B11869853 Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11869853
M. Wt: 242.68 g/mol
InChI Key: QZDSKHJBTZHXRJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate ( 1446718-18-8) is a benzo[d]imidazole derivative of high interest in medicinal chemistry and pharmaceutical research . This compound features a chloro substituent, a mercapto (thiol) group, and a carboxylate ester functional group on its fused benzene and imidazole ring system, making it a versatile and multifunctional scaffold for chemical synthesis . The molecular formula is C 10 H 9 ClN 2 O 2 S and it has a molecular weight of 256.71 g/mol . As a specialized building block, its primary research value lies in its application for constructing more complex molecules. The presence of the reactive mercapto group allows for the formation of disulfide bonds or further functionalization, while the ester group can be hydrolyzed to a carboxylic acid or used in various coupling reactions. The chloro substituent offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This combination of features makes it a valuable intermediate in the exploration of new compounds, particularly in the development of potential therapeutic agents. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, often targeting a range of biological activities where the benzo[d]imidazole core is prevalent. This product is provided for research purposes as a solid and requires cold-chain transportation to ensure stability . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 6-chloro-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-6-7(3-5(4)10)12-9(15)11-6/h2-3H,1H3,(H2,11,12,15)

InChI Key

QZDSKHJBTZHXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Cl)NC(=S)N2

Origin of Product

United States

Preparation Methods

Nickel Acetate-Catalyzed Cyclization

In a method adapted from ACS Omega, methyl 3,4-diaminobenzoate reacts with benzaldehyde in chloroform using nickel acetate (Ni(OAc)₂) as a catalyst. The reaction proceeds at reflux (60–70°C) for 24–48 hours, yielding 2-aryl-substituted benzimidazole intermediates. For chlorinated derivatives, substituting benzaldehyde with 2-chloroacetophenone introduces the chloro substituent early in the synthesis.

Sodium Metabisulfite-Mediated Cyclization

An alternative route employs sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 100°C. This method avoids metal catalysts, making it preferable for applications requiring low metal residues. Yields range from 65% to 78%, depending on the electron-withdrawing or donating nature of the aldehyde substituent.

Chlorination Strategies

Chlorination is critical for introducing the 6-chloro substituent. Two primary methods dominate the literature:

Direct Electrophilic Chlorination

Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively targets the 6-position of the benzimidazole ring. Excess reagent (1.2 equivalents) ensures complete substitution, with yields averaging 85%.

Pre-Chlorinated Starting Materials

Using 2,6-dichlorobenzonitrile as a starting material, as described in CN103360288B, enables direct incorporation of the chloro group during the cyclization step. This method reduces side reactions but requires stringent control over reaction stoichiometry to prevent over-chlorination.

Mercapto Group Introduction

The 2-mercapto group is introduced via thiolation reactions, often involving sodium sulfide (Na₂S) or thiourea.

Sodium Sulfide Thiolation

In a patent-derived method, the chlorinated benzimidazole intermediate is treated with Na₂S in DMF at 120°C for 6 hours. The reaction is conducted under nitrogen to prevent oxidation of the thiol group. Post-reaction, the mixture is acidified to pH 2–3 using HCl, precipitating the mercapto derivative with 70–75% yield.

Thiourea-Based Thiolation

Thiourea (NH₂CSNH₂) in ethanol/water (1:1) at reflux (78°C) provides milder conditions for thiolation. After 8 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography. This method achieves 68% yield but requires additional steps to remove urea byproducts.

Esterification and Final Product Isolation

The carboxylate ester group is either retained from the starting material or introduced via esterification.

Methyl Ester Retention

When methyl 3,4-diaminobenzoate is used as the starting material, the methyl ester remains intact throughout synthesis. Purification involves recrystallization from methanol/water (3:1), yielding 90–95% pure product.

Post-Cyclization Esterification

For intermediates lacking the ester group, methyl chloroformate (ClCO₂CH₃) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base is employed. The reaction is conducted at 0°C to minimize side reactions, followed by extraction with dichloromethane and drying over Na₂SO₄.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for four representative methods:

MethodStarting MaterialChlorination AgentThiolation AgentYield (%)Purity (%)
Ni(OAc)₂ CatalysisMethyl 3,4-diaminobenzoateSO₂Cl₂Na₂S7292
Na₂S₂O₅ Cyclization3,4-Diaminobenzoic acid2,6-DichlorobenzonitrileThiourea6889
Pre-Chlorinated Route2,6-DichlorobenzonitrileN/ANa₂S8294
Post-Esterification5-Chloro-1H-benzimidazoleClCO₂CH₃NH₂CSNH₂6587

Optimization and Scalability Considerations

Solvent Selection

  • DMF vs. Chloroform : DMF enhances solubility of intermediates but complicates removal due to high boiling point (153°C). Chloroform, while volatile, limits reaction temperatures to <60°C.

  • Ethyl Acetate Extraction : Preferred for its ability to partition polar byproducts into the aqueous phase, improving purity.

Catalytic Efficiency

Nickel acetate reduces reaction time by 30% compared to uncatalyzed methods but introduces trace metal contaminants. For pharmaceutical applications, metal-free routes using Na₂S₂O₅ are prioritized despite lower yields.

Industrial-Scale Adaptations

Continuous flow reactors enable multistep synthesis with in-line purification, reducing batch-to-batch variability . Automated pH adjustment during thiolation minimizes manual handling of corrosive reagents.

Chemical Reactions Analysis

Oxidation of the Mercapto Group

The mercapto (-SH) group undergoes oxidation under controlled conditions:

  • Sulfoxide formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) yields sulfoxides.

  • Sulfonic acid formation : Strong oxidants such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) fully oxidize the thiol to sulfonic acid derivatives .

Key Reaction :

-SHH2O2Oxidation-S(O)-KMnO4Oxidation-SO3H\text{-SH} \xrightarrow[\text{H}_2\text{O}_2]{\text{Oxidation}} \text{-S(O)-} \xrightarrow[\text{KMnO}_4]{\text{Oxidation}} \text{-SO}_3\text{H}

Nucleophilic Substitution at the Chloro Position

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) reactions:

  • Amine substitution : Reacts with primary or secondary amines (e.g., NH₃, CH₃NH₂) in polar aprotic solvents (e.g., DMF) to form aryl amines .

  • Thiol exchange : Sodium hydride (NaH) facilitates substitution with thiols or sulfonyl chlorides, yielding aryl sulfides or sulfonamides .

Example :

-Cl+R-SHNaH, THF-S-R+HCl\text{-Cl} + \text{R-SH} \xrightarrow{\text{NaH, THF}} \text{-S-R} + \text{HCl}

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis or transesterification:

  • Acidic/basic hydrolysis : Hydrolysis with HCl or NaOH yields the corresponding carboxylic acid .

  • Transesterification : Reacts with alcohols (e.g., ethanol) under catalytic conditions to form new esters .

Reaction Conditions :

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl (6M), reflux, 12 h6-Chloro-2-mercapto-benzimidazole-5-carboxylic acid
TransesterificationEthanol, H₂SO₄, 60°C, 8 hEthyl 6-chloro-2-mercapto-benzimidazole-5-carboxylate

Interaction with Electrophiles

The benzimidazole core reacts with electrophiles at nitrogen atoms:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .

  • Acylation : Acetyl chloride (AcCl) introduces acyl groups at the NH position .

Example :

-NH+CH3I-N-CH3+HI\text{-NH} + \text{CH}_3\text{I} \rightarrow \text{-N-CH}_3 + \text{HI}

Reduction Reactions

The nitro intermediates (during synthesis) are reduced to amines:

  • Catalytic hydrogenation : H₂ gas with Pd/C converts nitro groups to amines .

  • Metal-acid systems : Fe/HCl or Sn/HCl achieve similar reductions .

Synthetic Pathway :

  • Nitro precursor → Reduction → Amino intermediate → Cyclization to benzimidazole .

Complexation with Metal Ions

The thiol and carboxylate groups coordinate with transition metals:

  • Copper(II) complexes : Forms stable complexes with Cu²⁺, enhancing antimicrobial activity .

  • Silver(I) complexes : Reacts with AgNO₃ to generate coordination polymers .

Stoichiometry :

Compound+Cu(NO3)2[Cu(L)2]2+(L = ligand)\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)}_2]^{2+} \quad (\text{L = ligand})

Biological Activity Modulation

Functional group modifications alter pharmacological properties:

  • Sulfonamide derivatives : Show enhanced anti-inflammatory activity (COX-2 inhibition) .

  • Thioether analogs : Exhibit improved anti-cancer activity by tubulin polymerization inhibition .

Structure-Activity Relationship (SAR) :

DerivativeBioactivity EnhancementReference
Sulfonic acidIncreased solubility
Aryl sulfonamideCOX-2 selectivity (78% inhibition)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate has shown promising antimicrobial properties. Its structure allows it to interact effectively with bacterial and fungal targets. Studies have demonstrated that derivatives of this compound exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from similar benzimidazole structures have been evaluated for their Minimum Inhibitory Concentration (MIC) values, indicating their potency against specific strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of related compounds, one derivative demonstrated an MIC of 5.19 µM against Staphylococcus aureus, highlighting the potential of this compound as a lead compound for developing new antibiotics .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Its ability to inhibit cell growth in various cancer cell lines makes it a candidate for further research in cancer therapeutics.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, one study reported an IC50 value of 4.12 µM for a derivative in comparison to standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM), suggesting enhanced efficacy .

Agricultural Applications

The unique properties of this compound extend to agricultural applications, particularly as a potential fungicide or pesticide. The mercapto group in its structure contributes to its reactivity with biological targets in pests and pathogens.

Case Study: Fungicidal Activity

Research into similar benzimidazole compounds has indicated their effectiveness as fungicides, which could be extrapolated to this compound. Its structural characteristics may enhance its binding to fungal enzymes, leading to effective inhibition of fungal growth.

Material Science

Recent studies suggest that the compound may also find applications in material science, particularly in the development of novel polymers or coatings due to its unique chemical structure.

Potential Applications

The presence of the chloro and mercapto groups may impart desirable properties such as increased adhesion or resistance to environmental degradation in polymer matrices.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Substituents Molecular Weight (g/mol) Key Activities/Properties
Target Compound 6-Cl, 2-SH, 5-COOCH₃ ~242.68 (calculated) Hypothesized thiol-mediated interactions
MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) 5-F, 2-(2-hydroxyphenyl), 5-COOCH₃ 316.31 Tubulin inhibition, G2/M arrest in HeLa cells
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 1-(4-FPh), 2-(trihydroxyphenyl), 5-COOCH₃ N/A Antioxidant (comparable to ascorbic acid)
606144-02-9 5-((4-Br-2-Cl-Ph)NH), 4-F, 6-COOCH₃, 1-CH₃ 412.64 Parent drug (unspecified activity)
Methyl 6-amino-7-fluoro-1H-benzo[d]imidazole-5-carboxylate 6-NH₂, 7-F, 5-COOCH₃ 239.23 Unspecified (amine/fluorine synergy)

Physicochemical Properties

  • Mercapto Group (Target Compound): The -SH group may confer nucleophilic reactivity, enabling disulfide bond formation or metal chelation, which could differentiate it from hydroxyl- or amino-substituted analogs.
  • Chloro vs.

Biological Activity

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate (CAS: 1388059-62-8) is a compound belonging to the benzimidazole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H7ClN2O2S
  • Molecular Weight : 242.68 g/mol
  • CAS Number : 1388059-62-8

The compound features a benzimidazole core with a chloro and mercapto group, which significantly influences its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising activity against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

In comparative studies, compounds similar to methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole exhibited moderate to good activity against these organisms, suggesting potential as an antibacterial agent .

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit viral replication. This compound may act as a reverse transcriptase inhibitor, similar to other benzimidazole analogs that target HIV . This mechanism involves blocking viral RNA synthesis, which is critical for viral proliferation.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Studies suggest that benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. For instance, certain derivatives have been reported to inhibit the activity of enzymes like lipoxygenase, which plays a role in inflammatory responses .

Anticancer Potential

Benzimidazoles are recognized for their anticancer properties. This compound may exhibit cytotoxic effects on cancer cell lines. Research has indicated that structural modifications can enhance the compound's efficacy against various cancer types by inducing apoptosis in tumor cells .

Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. synthesized several benzimidazole derivatives and tested their antimicrobial activity. Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole was included in the testing panel and showed significant inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Study 2: Antiviral Mechanism

In another investigation focusing on antiviral properties, researchers evaluated the effectiveness of various benzimidazole derivatives against HIV. The study found that methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole demonstrated inhibitory effects on reverse transcriptase activity, indicating potential as an antiviral agent .

Research Findings Summary Table

Activity Type Effectiveness Reference
AntimicrobialModerate to good against S. aureus and E. coli
AntiviralInhibits reverse transcriptase
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines

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